B1575659 tricyclon A

tricyclon A

Cat. No.: B1575659
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclon A is a cyclotide, a unique family of mini-proteins isolated from Viola tricolor that are characterized by a head-to-tail cyclic backbone and a conserved cystine knot motif (CCK). This combination of a circular peptide chain and a knotted disulfide core, formed by three intramolecular bonds, confers exceptional stability and resistance to thermal, chemical, and enzymatic degradation . The structure of this compound, solved by solution NMR (PDB ID: 1YP8), reveals a defining feature that distinguishes it from other cyclotides: a structured loop region that forms a β-sheet protrusion from the globular core of the protein . Furthermore, this compound lacks the extensive hydrophobic patch found on the surface of many other cyclotides. This distinct structural characteristic is associated with its minimal hemolytic activity, thereby enhancing its safety profile and making it a particularly suitable and promising scaffold for pharmaceutical engineering and development . The remarkable stability and structural plasticity of the cyclotide framework make this compound an excellent candidate for use in drug design. Its robust CCK core can tolerate the introduction of various structural elements and bioactive peptide epitopes without compromising its overall fold, enabling the creation of novel peptide-based therapeutics . Research into its 22 kDa precursor protein has also provided significant insights into the biosynthetic processing of circular proteins . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GGTIFDCGESCFLGTCYTKGCSCGEWKLCYGTN

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Maturation of Tricyclon a

Identification and Characterization of Precursor Proteins

The journey to the mature tricyclon A begins with the synthesis of a larger precursor protein. uq.edu.au This precursor acts as a scaffold, containing the sequence of the final cyclotide domain as well as additional sequences that guide its proper folding and processing.

Precursor Protein Architecture and Domain Organization

The precursor protein of this compound is a notable 22 kDa protein. nih.govfrontiersin.orgcathdb.info Its architecture is modular, comprising distinct domains that each play a specific role in the maturation process. A typical cyclotide precursor, including that of this compound, contains a signal peptide, an N-terminal propeptide, the cyclotide domain (which becomes the mature peptide), and a C-terminal propeptide. uniprot.org In some cases, precursor proteins can encode multiple cyclotide domains. uq.edu.au

Table 1: Domain Organization of the Pro-tricyclons Precursor Protein (UniProt: P0C589) uniprot.org

DomainPositionDescription
Signal Peptide1-22Directs the protein to the secretory pathway.
Propeptide (NTR)23-72N-terminal repeat, likely involved in proper folding.
Tricyclon-A 73-105 Mature peptide sequence.
Propeptide106-118Linker region.
Propeptide (NTR)119-167N-terminal repeat for the subsequent peptide.
Tricyclon-B168-200Another cyclotide peptide.
Propeptide201-204C-terminal tail.

This table is based on data from the UniProt database and represents the predicted domain organization of the pro-tricyclons precursor protein.

Transcriptomic and Proteomic Insights into Precursor Diversity

Transcriptomic and proteomic studies have been instrumental in revealing the diversity of cyclotide precursors within and across plant species. frontiersin.org These analyses have shown that plants can express a wide array of precursor proteins, leading to a rich diversity of mature cyclotides. frontiersin.org This diversity is thought to be a key component of the plant's defense system, providing a broad spectrum of activity against various pests and pathogens. frontiersin.org

The identification of the 22 kDa precursor for this compound was a significant step in understanding cyclotide biosynthesis. nih.gov Further research, leveraging transcriptomic data, has helped to classify cyclotides based on sequence signatures found in the non-cyclotide domains of their precursors. frontiersin.org This approach provides a more nuanced understanding of cyclotide evolution and the relationship between sequence diversity and biological function. frontiersin.org

Enzymology of Cyclization and Disulfide Bond Formation

The transformation of the linear precursor into the mature, cyclic, and knotted this compound is a feat of enzymatic precision. This process involves at least two critical steps: head-to-tail cyclization and oxidative folding to form the characteristic cystine knot.

Role of Asparaginyl Endopeptidases (e.g., Butelase 1, OAEP1) in Head-to-Tail Ligation

The head-to-tail cyclization of the peptide backbone is a hallmark of cyclotides. This reaction is catalyzed by asparaginyl endopeptidases (AEPs). nih.gov These enzymes recognize and cleave the precursor protein at a specific asparagine (or aspartic acid) residue located at the C-terminus of the cyclotide domain. uq.edu.au This cleavage is followed by the formation of a new peptide bond between the newly liberated C-terminus and the N-terminus of the cyclotide domain, resulting in a circular peptide. portlandpress.com

Butelase 1, an AEP isolated from Clitoria ternatea, is a particularly efficient peptide ligase. nih.gov While not directly implicated in this compound biosynthesis in Viola species, its study has provided a powerful model for understanding the mechanism of AEP-mediated cyclization. nih.govnih.gov Butelase 1 recognizes a specific C-terminal sequence motif (Asn-His-Val) and catalyzes intramolecular cyclization with remarkable efficiency. nih.gov It is believed that AEPs in Viola species perform a similar function, recognizing a conserved Asn/Asp residue in the precursor to effect the cyclization of this compound. uq.edu.auportlandpress.com

Mechanisms of Oxidative Folding and Cystine Knot Formation

Concurrent with or following cyclization, the mature this compound peptide must fold into its correct three-dimensional structure, which is stabilized by three disulfide bonds forming a cystine knot. nih.gov This oxidative folding process is a complex dance of cysteine pairings to achieve the unique knotted topology. nih.gov The cystine knot is crucial for the exceptional stability of cyclotides. nih.gov

The process of oxidative folding involves the formation of disulfide bonds between specific cysteine residues. wikipedia.org In vitro folding studies of cyclotides have shown that the process can proceed through various intermediates with one or two disulfide bonds before the final, native three-disulfide bond structure is achieved. uq.edu.auresearchgate.net The efficiency and pathway of folding can be influenced by factors such as the redox environment and the presence of solvents. researchgate.net While the precise in vivo machinery for oxidative folding of this compound is not fully elucidated, it is likely to involve a controlled cellular environment that favors the formation of the native disulfide bond arrangement. wikipedia.org

Post-Translational Modifications Beyond Cyclization and Disulfide Bridging

While cyclization and disulfide bond formation are the most prominent post-translational modifications (PTMs) in the maturation of this compound, other PTMs can also occur in proteins. abcam.comthermofisher.com These can include modifications like phosphorylation, glycosylation, methylation, and acetylation, which serve to diversify the structure and function of the proteome. abcam.comthermofisher.com

In the context of this compound and other cyclotides, the primary focus of research has been on the enzymatic cleavage of the precursor protein and the formation of the cyclic cystine knot framework. rsc.org While extensive additional PTMs on the mature this compound peptide itself have not been widely reported, the proteolytic processing of the precursor protein is a key PTM event. uniprot.org This involves the removal of the signal peptide and the N- and C-terminal propeptides to release the cyclotide domain. uniprot.org

Genetic and Molecular Determinants of this compound Biosynthesis in Producer Organisms

The biosynthesis of this compound, a member of the cyclotide family of plant peptides, is a complex process governed by specific genetic and molecular factors within the producer organism, Viola tricolor. ualberta.ca Like other cyclotides, this compound is ribosomally synthesized from a larger precursor protein. rsc.orgwikipedia.orgnih.gov The gene encoding this precursor contains the blueprint for the final cyclic peptide, which undergoes significant post-translational modifications to achieve its mature, biologically active form.

The precursor protein of this compound is a 22 kDa protein. uq.edu.auresearchgate.netportlandpress.com Analysis of the corresponding gene reveals a characteristic architecture for cyclotide precursors. ualberta.cawikipedia.org This architecture includes an endoplasmic reticulum (ER) signal peptide, an N-terminal pro-peptide, the this compound domain itself, and a C-terminal pro-peptide. wikipedia.orguq.edu.au The ER signal peptide directs the precursor protein into the secretory pathway, a crucial step for the correct folding and disulfide bond formation of the cyclotide domain. pnas.org

A key enzymatic step in the maturation of this compound is the excision of the cyclotide domain from the precursor protein and the subsequent head-to-tail cyclization. This process is mediated by an asparaginyl endopeptidase (AEP). researchgate.netmdpi.com AEP recognizes and cleaves the C-terminal processing site of the cyclotide domain, which is characterized by a highly conserved asparagine or aspartic acid residue. ualberta.cauq.edu.au This cleavage is followed by a transpeptidation reaction, where the newly formed C-terminus is ligated to the N-terminus of the cyclotide domain, resulting in the characteristic circular backbone of this compound. mdpi.com

The genetic determinants of this compound biosynthesis are located within the gene encoding its precursor protein. Transcriptome analysis of Viola tricolor has revealed that cyclotide precursors can encode one, two, or even three distinct cyclotide domains within a single polypeptide chain. ualberta.ca The precursor for this compound is one such example, containing multiple peptide domains. ualberta.ca This multi-domain structure suggests a mechanism for the efficient production and diversification of cyclotides within the plant. rsc.org The sequences flanking the cyclotide domain within the precursor are crucial for its correct processing and are recognized by the enzymatic machinery of the cell. pnas.org

Table 1: Key Genetic and Molecular Determinants in this compound Biosynthesis

DeterminantDescriptionRole in Biosynthesis
This compound Precursor Gene The gene that codes for the 22 kDa precursor protein of this compound. uq.edu.auresearchgate.netProvides the primary amino acid sequence for this compound and its flanking pro-peptides.
ER Signal Peptide A sequence at the N-terminus of the precursor protein. wikipedia.orgDirects the precursor to the endoplasmic reticulum for folding and disulfide bond formation. pnas.org
This compound Domain The specific amino acid sequence that will become the mature this compound peptide. ualberta.caForms the core structure and confers the biological activity of the final molecule.
Flanking Pro-peptides (N- and C-terminal) Sequences surrounding the this compound domain in the precursor. wikipedia.orguq.edu.auGuide the correct folding and processing of the cyclotide domain. pnas.org
Asparaginyl Endopeptidase (AEP) A specific type of protease. researchgate.netmdpi.comCatalyzes the excision of the this compound domain and its subsequent head-to-tail cyclization. mdpi.com
Conserved C-terminal Asn/Asp A specific amino acid residue at the C-terminus of the cyclotide domain in the precursor. ualberta.cauq.edu.auServes as the recognition and cleavage site for AEP-mediated cyclization. xiahepublishing.com

Comparative Biosynthetic Routes within the Cyclotide Superfamily

The biosynthesis of this compound shares fundamental similarities with the broader cyclotide superfamily, yet distinct variations in the genetic organization and processing pathways exist across different plant families. rsc.orguq.edu.au These differences highlight the convergent evolution of cyclotide production. rsc.orguq.edu.au

A common feature across the cyclotide superfamily is the synthesis of a precursor protein that undergoes post-translational modification to yield the mature cyclic peptide. rsc.orgnih.gov In the Rubiaceae and Violaceae families, to which the producer of this compound (Viola tricolor) belongs, cyclotides are typically encoded by dedicated genes whose precursor proteins contain one or more cyclotide domains. ualberta.capnas.org These precursors follow a canonical pathway involving an ER signal peptide, pro-regions, and the cyclotide domain, which is ultimately excised and cyclized by an asparaginyl endopeptidase (AEP). uq.edu.aumdpi.com

In contrast, a significantly different biosynthetic route has been identified in the Fabaceae (legume) family. pnas.org In these plants, the cyclotide domain is embedded within a much larger albumin precursor protein. researchgate.netpnas.org This "hijacking" of a protein with a primary function in storage for the production of a defense-related peptide represents a distinct evolutionary strategy. rsc.org Despite this difference in the precursor protein context, the final cyclization step is also believed to be mediated by an AEP, indicating a conserved enzymatic mechanism for backbone cyclization across these divergent lineages. researchgate.net

Another point of comparison lies in the trypsin inhibitor subfamily of cyclotides, also known as cyclic knottins, found in the Cucurbitaceae family. uq.edu.au While structurally similar to other cyclotides with their cyclic cystine knot motif, their sequences can be quite different. uq.edu.auuq.edu.au Their biosynthetic pathways also share common features, including the involvement of a precursor protein and likely AEP-mediated cyclization, suggesting a shared evolutionary origin or convergent evolution of the cyclization machinery. researchgate.netuq.edu.au

The discovery of acyclic but homologous peptides in some plants further illuminates the evolutionary landscape of cyclotide biosynthesis. rsc.org These "uncyclotides" or "acyclotides" are found in precursor genes similar to those of cyclotides but lack the necessary sequence motifs for efficient cyclization, or the AEP activity may be absent or altered. rsc.orgxiahepublishing.com This suggests that the evolution of cyclotide biosynthesis was a stepwise process, with the development of the cyclization mechanism being a key innovation.

Table 2: Comparative Features of Cyclotide Biosynthetic Routes

FeatureRubiaceae/Violaceae (e.g., this compound)FabaceaeCucurbitaceae (Trypsin Inhibitor Subfamily)
Precursor Protein Type Dedicated cyclotide precursor protein. ualberta.capnas.orgAlbumin precursor protein. researchgate.netpnas.orgPrecursor protein with homology to acyclic trypsin inhibitors. researchgate.netuq.edu.au
Number of Cyclotide Domains per Precursor Can be single or multiple (e.g., this compound precursor has multiple domains). ualberta.caTypically a single cyclotide domain embedded within the albumin sequence. pnas.orgCan have tandem repeats of cyclic domains, sometimes ending with an acyclic domain. uq.edu.au
Key Processing Enzyme Asparaginyl Endopeptidase (AEP). mdpi.comAsparaginyl Endopeptidase (AEP) is implicated. researchgate.netAsparaginyl Endopeptidase (AEP) is implicated. researchgate.net
Evolutionary Origin Dedicated genes appear to have evolved for cyclotide production. rsc.orguq.edu.auCo-option of an ancestral albumin gene for cyclotide production. rsc.orguq.edu.auShares features with linear knottin peptides, suggesting a common ancestor. uq.edu.au

Structural Biology of Tricyclon A: Insights into the Cyclic Cystine Knot Cck Motif

Advanced Spectroscopic Techniques for Three-Dimensional Structure Determination

The determination of the high-resolution, three-dimensional structure of peptides like tricyclon A relies on sophisticated biophysical techniques capable of mapping atomic positions and interactions in solution or a crystalline state.

The three-dimensional structure of this compound in solution was determined using nuclear magnetic resonance (NMR) spectroscopy (PDB ID: 1YP8). rcsb.orgnih.gov Solution-state NMR is the principal method for elucidating the structures of cyclotides, as their small size and well-defined folds typically produce well-dispersed spectra that are amenable to analysis. uq.edu.au The process involves assigning NMR signals to individual atoms and identifying conformational constraints, such as distances between hydrogen atoms, to calculate the 3D structure. ethz.ch

For this compound, a series of two-dimensional (2D) NMR experiments were conducted to gather the necessary structural data. rcsb.org These experiments, including 2D TOCSY (Total Correlation Spectroscopy), 2D NOESY (Nuclear Overhauser Effect Spectroscopy), and DQF-COSY (Double-Quantum-Filtered Correlated Spectroscopy), were performed on a 2mg sample of the peptide. rcsb.org The resulting data were used to calculate an ensemble of 50 structures, from which the 20 lowest-energy conformers were selected to represent the final solution structure. rcsb.org

Table 1: NMR Experimental Details for this compound (PDB ID: 1YP8)
Experiment TypeSample ConditionspHTemperature (K)Spectrometer Field Strength (MHz)
2D TOCSY2mg this compound in 90% H₂O/10% D₂O with CD₃CN3.0305600
2D NOESY2mg this compound in 90% H₂O/10% D₂O with CD₃CN3.0305600
DQF-COSY2mg this compound in 90% H₂O/10% D₂O with CD₃CN3.0305600
E-COSY2mg this compound in D₂O with CD₃CN---

Currently, there is no published X-ray crystal structure for this compound. Cyclotides, and other small, disulfide-rich peptides, are generally known to be recalcitrant to crystallization, which makes X-ray crystallographic analysis challenging. uq.edu.aunih.gov Therefore, NMR spectroscopy remains the primary technique for the structural determination of this compound and many other members of its family. uq.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Topological Features: Cyclic Backbone and Interlocking Disulfide Bonds

The defining characteristic of this compound and all cyclotides is the cyclic cystine knot (CCK) motif. uq.edu.au This topology is a combination of a circular peptide backbone and a knotted arrangement of three disulfide bonds, which are crucial for the molecule's structure and function. nih.gov

The cystine knot in this compound is formed by its six conserved cysteine (Cys) residues, which create three specific disulfide bridges. nih.gov The connectivity follows a I-IV, II-V, and III-VI pattern. nih.govnih.gov This arrangement creates a unique embedded ring structure where two of the disulfide bonds (I-IV and II-V) and the connecting backbone segments form a ring, which is then threaded by the third disulfide bond (III-VI). uq.edu.audiva-portal.org This intricate, interlocking architecture is a hallmark of the cyclotide family and is fundamental to its stability. nih.gov

Table 2: Disulfide Bond Connectivity in the this compound Cystine Knot
Disulfide BondCysteine PairRole in Knot Structure
1Cys I - Cys IVForm the embedded ring
2Cys II - Cys V
3Cys III - Cys VIThreads through the ring

The combination of the circular backbone and the cystine knot endows this compound with exceptional conformational rigidity and structural stability. wikipedia.orguq.edu.au This highly cross-braced framework makes the molecule resistant to conditions that would typically denature or degrade conventional peptides, including high temperatures, harsh chemical environments, and proteolytic enzymes. rcsb.orgnih.gov The stability is considered an intrinsic property of the CCK motif itself, as it is largely independent of the specific amino acid sequences in the variable loop regions. researchgate.net This robust scaffold is a key reason for the interest in cyclotides as potential templates for drug design. wikipedia.org

Detailed Analysis of the Cystine Knot Topology (I-IV, II-V, III-VI Connectivity)

Conformational Dynamics and Loop Variability

While the cystine knot core of cyclotides is rigid, the backbone segments between the cysteine residues, referred to as loops, can exhibit significant sequence and conformational variability. nih.govportlandpress.com These loops protrude from the central core and their flexibility and composition can influence the biological activity of the molecule. nih.govresearchgate.net

A key finding from the structural analysis of this compound is a demonstration of the plasticity of the cyclotide framework. rcsb.orgpdbj.org In many cyclotides, certain loops are conformationally flexible and can appear disordered in structural studies. nih.gov However, the structure of this compound revealed that one of its loops, which is typically disordered in other cyclotides, forms a well-defined beta-sheet that protrudes from the globular core. rcsb.orgpdbj.org This indicates that the cyclotide scaffold can accommodate a range of different structural elements within its loops without disrupting the essential cystine knot core that is vital for stability. rcsb.orgpdbj.org The loops, particularly loops 2, 3, 5, and 6, are considered potential sites for grafting bioactive epitopes, while the more conserved loops 1 and 4 are integral parts of the cystine knot itself. nih.gov

Structural Distinctions from Other Cyclotide Subfamilies (Möbius, Bracelet, Trypsin Inhibitor)

This compound is classified within the bracelet subfamily of cyclotides, a group of plant-derived proteins characterized by a unique and exceptionally stable structure. xiahepublishing.comrcsb.org This stability arises from their cyclic cystine knot (CCK) motif, which consists of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds. nih.govdiva-portal.org The CCK framework is the defining feature of all cyclotides, but variations in the amino acid sequences of the inter-cysteine loops lead to their classification into distinct subfamilies, primarily the Möbius, bracelet, and trypsin inhibitors. nih.govoup.com

The fundamental distinction between the two main subfamilies, Möbius and bracelet, lies in the conformation of a proline residue within loop 5. diva-portal.orgoup.com

Möbius Subfamily : Members of this group, such as the prototypical kalata B1, contain a cis-proline residue in loop 5. nih.govoup.com This cis-proline bond induces a 180° twist in the peptide backbone, resembling a Möbius strip, which gives the subfamily its name. xiahepublishing.comoup.com This structural feature is highly conserved among Möbius cyclotides. oup.com

Bracelet Subfamily : In contrast, bracelet cyclotides, including this compound, lack this cis-proline in loop 5; all their peptide bonds are in the more common trans configuration. xiahepublishing.comoup.com This results in a more conventional circular, or "bracelet," structure. oup.com Bracelet cyclotides are generally larger and more structurally diverse than their Möbius counterparts. xiahepublishing.comresearchgate.net They also typically feature a short 310 helix in loop 3, a feature not usually found in the Möbius fold. oup.com

The Trypsin Inhibitor Subfamily represents a third, smaller class. xiahepublishing.com While they possess the defining CCK motif, their loop sequences differ significantly from both Möbius and bracelet cyclotides. uq.edu.auuq.edu.au Their primary distinguishing feature is a high degree of sequence homology with linear (acyclic) squash trypsin inhibitors, also known as knottins. xiahepublishing.comuq.edu.au This has led to them also being referred to as cyclic knottins. uq.edu.auuq.edu.au Structurally, they tend to have a longer sequence in loop 1, which results in a looser cystine knot compared to the other subfamilies. oup.com Unlike the potent membrane-disrupting activities common to Möbius and bracelet cyclotides, the main reported bioactivity for this subfamily is the potent inhibition of the enzyme trypsin. oup.comuq.edu.au

The solution structure of this compound confirms its classification as a bracelet cyclotide. rcsb.orgnih.gov However, it possesses unique features. For instance, a loop that is typically disordered in other cyclotides forms a distinct beta-sheet that protrudes from the globular core in this compound. rcsb.orgpdbj.org This highlights that the cyclotide framework can accommodate significant structural variations without disrupting the core CCK motif essential for stability. rcsb.orgpdbj.org Some research has also placed this compound in the context of "hybrid" cyclotides, which exhibit sequence characteristics of both Möbius and bracelet subfamilies, often having a less lipophilic loop 5 compared to typical Möbius members. plos.orgnih.gov

The table below summarizes the key structural distinctions between the major cyclotide subfamilies.

FeatureMöbius SubfamilyBracelet SubfamilyTrypsin Inhibitor Subfamily
Defining Structural Trait Presence of a cis-Proline in loop 5, causing a backbone twist. xiahepublishing.comoup.comAbsence of the cis-Proline twist; all trans peptide bonds. xiahepublishing.comoup.comHigh sequence homology to acyclic knottins. uq.edu.au
Prototypical Member Kalata B1 nih.govCycloviolacin O2 diva-portal.org, this compound rcsb.orgMCoTI-II (from Momordica cochinchinensis) uq.edu.au
Backbone Conformation Twisted (Möbius strip-like) oup.comPlanar, circular oup.comCircular, but with a looser knot. oup.com
Loop 3 Structure Typically lacks helical segments. oup.comOften contains a short 310 helix. oup.comVariable.
Loop 1 Length Generally shorter.Generally shorter.Typically longer than in other subfamilies. oup.com
Structural Diversity Less diverse and smaller in size. xiahepublishing.comMore structurally diverse and generally larger. xiahepublishing.comresearchgate.netLimited number of members identified. oup.com

Molecular Mechanisms of Tricyclon a Biological Activity in Model Systems

Interactions with Cellular Membranes

A growing body of evidence suggests that the primary mode of action for many cyclotides, including tricyclon A, involves the disruption of cellular membranes. plos.orgscispace.com This interaction is a critical first step that can lead to a cascade of downstream cellular events.

Table 1: Comparative Membrane Permeabilization of Selected Cyclotides

Cyclotide Target Membrane Composition Permeabilization Efficiency (LC50) Reference
This compound POPE/POPC/Chol/SM Low nih.gov
Cycloviolacin O2 (cyO2) POPE/POPC/Chol/SM High nih.gov
Kalata B1 (kB1) POPE/POPC/Chol/SM Moderate nih.gov

POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465), POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819), Chol: Cholesterol, SM: Sphingomyelin

The interaction of cyclotides with cellular membranes is governed by a combination of hydrophobic and electrostatic forces. plos.orgresearchgate.net The surface of a cyclotide molecule displays distinct patches of hydrophobic and charged residues, which are crucial for its initial association with the membrane. nih.govuu.nl The hydrophobic patch, a cluster of nonpolar amino acid residues, is thought to insert into the lipid bilayer, disrupting the packing of the lipid acyl chains. plos.orgresearchgate.net

Lipid Binding and Membrane Permeabilization Studies

Specific Molecular Targets and Downstream Cellular Processes

Beyond direct membrane disruption, the biological effects of cyclotides can also be attributed to their interactions with specific intracellular molecules, leading to the modulation of various cellular pathways. ukdri.ac.ukgrupooncoclinicas.comtum.de

Some cyclotides have been shown to modulate the activity of certain enzymes, including proteases. wikipedia.orgnih.govnumberanalytics.com This can occur through various mechanisms, such as competitive or non-competitive inhibition, where the cyclotide binds to the active site or an allosteric site of the enzyme, respectively. wikipedia.orgitmedicalteam.pl While specific studies detailing this compound's direct and potent inhibition of proteases are not extensively documented in the provided context, the general capacity of cyclotides to interact with and modulate enzyme function is an important aspect of their bioactivity. For instance, some cyclotides are known to inhibit proteases like trypsin. plos.org The structural stability of the cyclotide framework makes it a suitable scaffold for designing specific enzyme inhibitors. rcsb.org

The intricate network of interactions between biomolecules, such as proteins, DNA, and RNA, is fundamental to all cellular processes. nih.govanasysta.dedepixus.com There is evidence to suggest that cyclotides can interfere with these interactions. nih.gov By binding to specific proteins, a cyclotide could disrupt the formation of essential protein-protein complexes or interfere with protein-nucleic acid interactions, thereby altering signaling pathways or gene expression. nih.gov The specific biomolecular interactions targeted by this compound are an area of ongoing research.

Modulation of Enzyme Activity (e.g., Proteases)

Cellular Responses in In Vitro and Model Organism Studies (Non-Clinical Focus)

The molecular interactions of this compound at the membrane and intracellular levels trigger a range of cellular responses that have been observed in various in vitro and model organism studies. nih.govnih.gov These responses are the collective result of membrane permeabilization and the modulation of specific molecular targets.

Observed cellular responses to cyclotides in general include cytotoxicity, which is often a direct consequence of membrane disruption leading to cell lysis. nih.gov In some cell types, the entry of cyclotides into the cytoplasm can trigger programmed cell death pathways, such as apoptosis. researchgate.netwikipedia.org This can be initiated by the release of mitochondrial proteins following mitochondrial outer membrane permeabilization (MOMP). researchgate.netwikipedia.org Furthermore, interference with signaling pathways can lead to cell cycle arrest or other alterations in cellular behavior. researchgate.net While this compound generally exhibits lower potency in inducing these effects compared to other cyclotides, its ability to interact with and disrupt cellular processes underscores its potential as a molecular probe and a scaffold for the development of novel therapeutic agents. nih.govrcsb.org

Disruption of Cell Homeostasis

The biological activity of many cyclotides is intrinsically linked to their ability to disrupt the integrity of cellular membranes. core.ac.uknih.gov This family of peptides often exerts its effects by binding to and permeating the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents, which fatally disrupts cell homeostasis. nih.govresearchgate.net The primary mechanism for this action is frequently attributed to a significant hydrophobic patch on the cyclotide's surface, which facilitates interaction with the nonpolar lipid components of the cell membrane. core.ac.uknih.gov

However, this compound represents a notable exception to this general mechanism. Structural studies have revealed that this compound does not possess the characteristic hydrophobic patch found in many other potent cyclotides. ub.edu This structural distinction has profound implications for its biological activity, particularly its interaction with cell membranes.

Research comparing this compound with potent antibacterial cyclotides, such as circulin (B12663914) B and cyclopsychotride A, demonstrates a significantly different profile of membrane interaction. nih.gov In silico analyses and molecular dynamics simulations indicate that this compound has a lower stability during peptide-membrane interactions. nih.gov This is characterized by a higher energy barrier for membrane transfer (ΔGtransfer) and a greater tilt angle, which corresponds to a lower depth of penetration into the membrane. nih.gov This reduced capacity to integrate into and disrupt the lipid bilayer is consistent with its minimal hemolytic activity and its classification as a non-potent antibacterial agent against Gram-negative bacteria. ub.edunih.gov

Despite its weak general membrane-disrupting capabilities, one report has suggested that this compound may function as a viral membrane disruptor, indicating a potential for selective interaction with specific membrane types or components under certain conditions. mcmaster.ca While many cyclotides from the bracelet and Möbius subfamilies show a distinct affinity for phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683), which is crucial for their cell-penetrating and disruptive activities, the specific lipid interactions of this compound are less defined. researchgate.netmdpi.com The disruption of cellular homeostasis by this compound appears to be significantly attenuated compared to its more hydrophobic counterparts, a direct consequence of its unique molecular surface properties.

Table 1: Comparative Analysis of Membrane Interaction Parameters in Cyclotides

Feature This compound (Non-potent) Potent Antibacterial Cyclotides (e.g., Circulin B, Cyclopsychotride A) Reference
Hydrophobic Patch Absent or minimal Present and significant ub.edunih.gov
Membrane Penetration Depth Lower Higher nih.gov
Peptide-Membrane Stability Lower Higher nih.gov
Transfer Free Energy (ΔGtransfer) Higher Lower nih.gov
Hemolytic Activity Minimal Potent nih.govub.edu

| Antibacterial Potency (Gram-negative) | Low | High | nih.gov |

Effects on Cellular Pathways in Non-Human Systems

Beyond direct membrane disruption, a key aspect of cyclotide biological activity involves interaction with and modulation of intracellular signaling pathways. mdpi.comresearchgate.net Certain cyclotides can translocate across cellular membranes and engage with specific molecular targets within the cell, thereby altering fundamental processes like cell proliferation, apoptosis, and inflammation. researchgate.netresearchgate.net The trypsin inhibitor subfamily of cyclotides, for instance, is known to enter cells via various endocytic pathways. researchgate.net However, detailed research specifically elucidating the effects of this compound on intracellular pathways in non-human systems is limited in the current scientific literature.

While direct evidence for this compound is sparse, the activities of other cyclotides provide a framework for potential mechanisms. In various non-human model systems, cyclotides have been shown to influence several critical signaling cascades. For example, the cyclotide RA-V has been observed to activate apoptosis through a mitochondrial pathway and potentially inhibit the PI3K/AKT signaling pathway in cancer cell lines. mdpi.com Other peptides, such as MCLO-12 from Momordica charantia, have been found to suppress the MAPK-p38 and JNK pathways in non-small cell lung cancer cells. researchgate.net Furthermore, members of the bouvardin (B1209253) class of cyclic peptides have demonstrated modulation of the NF-κB pathway. mdpi.com

These findings establish that cyclotides as a structural class possess the capability to interfere with key cellular signaling networks. The exceptional stability of the cyclotide scaffold makes them suitable for reaching and interacting with intracellular targets. researchgate.net Given that this compound is structurally a member of the cyclotide family, it may possess a latent ability to modulate similar pathways. However, without specific studies, it remains unknown whether its unique structural features, such as the lack of a hydrophobic patch, influence its ability to be internalized by cells or to interact with intracellular proteins. researchgate.netub.edu Future research is required to determine if this compound has specific intracellular targets and to characterize its effects, if any, on signaling pathways in non-human systems.

Table 2: Examples of Cellular Pathway Modulation by Cyclotides in Non-Human Systems

Cyclotide/Cyclic Peptide Effect Pathway(s) Implicated Model System Reference
RA-V Limits adhesion, motility, and invasion; activates apoptosis PI3K/AKT pathway, Mitochondrial pathway Breast cancer cell lines mdpi.com
MCLO-12 Inhibits proliferation and induces apoptosis MAPK-p38, JNK pathway Non-small cell lung cancer cells (A549) researchgate.net
Hyen D Exerts cytotoxic effects Not specified HeLa cells researchgate.net
Bouvardins Anti-inflammatory activity NF-κB pathway Not specified mdpi.com

| Hedyotide B7 | Inhibits migration, invasion, and tumor growth | Not specified | Pancreatic cancer cells (capan2), Xenograft model | researchgate.net |

Chemical Synthesis and Engineering of Tricyclon a and Its Analogues

Semi-Synthesis and Chemo-Enzymatic Approaches

Combining chemical synthesis with biological or enzymatic methods offers alternative and often more efficient routes to cyclotides and their analogues. beilstein-journals.org These approaches can leverage the high specificity of enzymes to perform reactions that are challenging to control chemically.

Semi-synthesis strategies combine a fragment produced by chemical synthesis (often containing specific modifications) with another fragment produced recombinantly. nih.govnih.gov Expressed Protein Ligation (EPL) is a common technique where a recombinant protein is expressed as a fusion with an intein domain. The intein can be induced to cleave, leaving a C-terminal thioester on the protein of interest, which can then be ligated to a synthetic peptide containing an N-terminal cysteine, a process analogous to NCL. nih.govnih.gov This approach is particularly useful for producing large, modified proteins. rsc.org

Chemo-enzymatic synthesis integrates enzymatic transformations into a synthetic workflow. beilstein-journals.orgfrontiersin.org For cyclotides, enzymes can be used for the crucial cyclization step. For instance, the enzyme sortase A has been investigated for its ability to cyclize disulfide-rich peptides. uq.edu.au Sortase A recognizes a specific peptide motif (LPXTG), cleaves it, and ligates the N-terminus to a glycine (B1666218) residue at the C-terminus of another peptide segment, or intramolecularly if both motifs are present on the same precursor. uq.edu.au This enzymatic ligation offers a highly specific and potentially milder alternative to purely chemical cyclization methods. uq.edu.au

Design and Generation of Tricyclon A Derivatives and Analogues

The remarkable stability of the cyclotide scaffold makes it an ideal template for protein engineering. researchgate.netnih.gov The structure of this compound, which features a beta-sheet protruding from the globular core, indicates that its framework is tolerant to the introduction of new structural elements without disrupting the stabilizing cystine knot core. pdbj.org This plasticity allows for the design and generation of derivatives and analogues with novel or enhanced biological activities. researchgate.netresearchgate.net

Site-directed mutagenesis (SDM) is a powerful molecular biology technique used to introduce specific, targeted changes (substitutions, insertions, or deletions) into a gene's DNA sequence. neb.comwikipedia.org This allows for the production of proteins with altered amino acid sequences, enabling detailed studies of structure-activity relationships. neb.comwikipedia.org

In the context of this compound, residue substitution can be used to:

Probe Functional Roles: By replacing specific amino acids, researchers can identify which residues are critical for a particular biological activity.

Enhance Activity: Substitutions can be made to improve a desired function, such as antimicrobial or cytotoxic potency. For example, altering the hydrophobic or charged residues on the peptide's surface can modulate its interaction with cell membranes. acs.org

Improve Stability or Folding: Changes to the amino acid sequence can influence the efficiency of the oxidative folding process required to form the correct disulfide bonds. researchgate.net

The process typically involves using custom-designed DNA primers containing the desired mutation to amplify a plasmid containing the gene for the cyclotide precursor. neb.comneb.com The resulting mutated plasmids are then introduced into an expression host to produce the engineered cyclotide.

Table 1: Examples of Residue Substitution Strategies in Cyclotides

Strategy Purpose Example (General Cyclotide Context) Reference
Hydrophobicity Modulation Enhance membrane interaction and lytic activity Replacing polar residues with hydrophobic ones in surface-exposed loops. acs.org
Charge Modification Alter electrostatic interactions with target cells Substituting a neutral residue with a charged one (e.g., Lysine) to increase positive charge. researchgate.netacs.org
Alanine Scanning Identify key residues for activity Systematically replacing each non-cysteine residue with Alanine to map functional epitopes. wikipedia.org
Proline Modification Investigate the role of backbone rigidity Modifying or introducing Proline residues to alter the conformation of backbone loops. nih.gov

One of the most promising applications of the cyclotide scaffold is its use as a framework for stabilizing other bioactive peptides. nih.govresearchgate.net Many small peptides have therapeutic potential but are limited by their poor stability in the body. By "grafting" the sequence of a bioactive peptide into one of the flexible backbone loops of a cyclotide like this compound, the stability of the grafted epitope can be dramatically increased without losing its biological function. uq.edu.auacs.org

The process involves replacing a native loop sequence of the cyclotide with the sequence of the desired peptide epitope. nih.gov The choice of which loop to use for grafting is important, as some loops are more tolerant to changes in size and sequence than others. researchgate.net The inherent plasticity of the cyclotide structure allows it to accommodate a wide variety of sequences. nih.gov

This grafting strategy offers several advantages:

Enhanced Stability: The grafted peptide is protected from proteolysis by the robust cyclotide framework. nih.gov

Constrained Conformation: Incorporating the peptide into a cyclic scaffold can lock it into a more bioactive conformation, potentially increasing its affinity for its target.

Improved Delivery: The cyclotide scaffold itself can possess properties like cell penetration, which may aid in the delivery of the grafted peptide to its site of action. acs.org

The generation of these chimeric peptides relies on the synthetic methods described previously, such as total synthesis via SPPS and NCL, which allow for the precise construction of these complex engineered molecules. researchgate.netacs.org

No Publicly Available Research Data Found for "this compound"

Extensive searches for scientific literature and research data concerning a chemical compound identified as "this compound" have yielded no specific results. Consequently, an article detailing the chemical synthesis, engineering, and structure-activity relationship (SAR) studies of this compound and its analogues cannot be generated at this time.

The investigation, which sought to gather information for a detailed report, included targeted searches for "this compound structure-activity relationship synthesis" and "this compound analogues synthesis SAR studies." These queries did not return any relevant scholarly articles, patents, or entries in chemical databases that would allow for the creation of the requested content, including data tables and detailed research findings on its synthetic modifications in a non-clinical context.

The absence of information suggests that "this compound" may be a compound that is not widely reported in publicly accessible scientific literature. It is possible that the compound is known by a different name, is part of proprietary research that has not been disclosed, or is a very new or obscure molecule with limited research available.

Without any foundational data on the synthesis and biological evaluation of this compound and its analogues, it is impossible to fulfill the request for an article structured around its specific chemical and biological properties as outlined. Further research would be contingent on the availability of primary literature or database entries for this particular compound.

Advanced Analytical Methodologies for Tricyclon a Research

Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry stands as a cornerstone technology in the analysis of peptides like Tricyclon A. It provides crucial information on molecular weight, amino acid sequence, and the presence of post-translational modifications. nih.gov The analysis of PTMs by mass spectrometry can be challenging and is influenced by factors such as the mass shift of the modified peptide, the abundance of the modified form, the stability of the modification during analysis, and its effect on ionization efficiency. nih.gov

LC-MS/MS and MALDI-TOF MS for Peptide Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are two of the most prominent methods for protein and peptide identification. patsnap.com

LC-MS/MS combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. patsnap.com This technique is particularly effective for analyzing complex mixtures, as the initial chromatographic separation reduces the complexity of the sample entering the mass spectrometer. patsnap.com In a typical "bottom-up" proteomics approach, this compound would first be enzymatically digested into smaller peptide fragments. rapidnovor.com These fragments are then separated by LC and introduced into the mass spectrometer, where they are fragmented again to produce MS/MS spectra. prottech.com These spectra provide information about the amino acid sequence of the fragments, which can then be pieced together to verify the full sequence of this compound. prottech.commdpi.com LC-MS/MS is highly sensitive and can identify proteins even from a single peptide, making it suitable for in-depth studies, including the analysis of PTMs. patsnap.comprottech.com Research on cyclotides from Viola tricolor has demonstrated that LC-MS provides superior resolution compared to MALDI-TOF MS, resulting in a higher number of identified peptide masses, including that of this compound. nih.gov

MALDI-TOF MS is known for its speed and simplicity, making it a high-throughput technique for analyzing large biomolecules like peptides. patsnap.com In this method, the sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio. patsnap.com While MALDI-TOF MS is excellent for rapid protein identification, it can face challenges with complex mixtures due to potential signal overlap and ion suppression. patsnap.comnih.gov However, studies have shown that combining both LC-MS and MALDI-TOF MS can be a powerful strategy to increase the number of identified cyclotides, as some peptides may be detected by one technique and not the other due to differences in ionization. nih.gov

Technique Principle Advantages for this compound Research Limitations
LC-MS/MS Separates peptide fragments by liquid chromatography before tandem mass spectrometry for sequencing. patsnap.comprottech.comHigh resolution and sensitivity, ideal for complex samples and PTM analysis. patsnap.comnih.gov Can identify proteins from a single peptide. prottech.comMore time-consuming and requires specialized equipment. patsnap.com
MALDI-TOF MS Ionizes co-crystallized sample with a laser and measures time-of-flight to determine mass. patsnap.comHigh throughput and speed, effective for large biomolecules and simple mixtures. patsnap.comLower resolution for complex mixtures, potential for signal overlap and ion suppression. patsnap.comnih.gov

Advanced Fragmentation Techniques (e.g., UVPD) for Macrocyclic Peptides

The analysis of macrocyclic peptides like this compound can be challenging due to their stable, cyclic structure, which can be resistant to fragmentation by conventional methods like collision-induced dissociation (CID). ualberta.ca Advanced fragmentation techniques are often required to obtain sufficient sequence information.

Ultraviolet photodissociation (UVPD) is one such advanced technique. It utilizes high-energy ultraviolet photons to induce fragmentation, often resulting in a greater number of and different types of fragment ions compared to CID. This can provide more comprehensive sequence coverage, which is critical for the de novo sequencing and structural elucidation of macrocyclic peptides. Other fragmentation methods like electron capture dissociation (ECD) and electron transfer dissociation (ETD) are also employed, as they tend to preserve labile post-translational modifications that might be lost during CID. nih.gov

Chromatographic Techniques for Purification and Isolation in Research

Chromatography is a fundamental tool for the purification and isolation of this compound from complex biological extracts or synthetic reaction mixtures. Various chromatographic methods are employed based on the physicochemical properties of the peptide, such as size, charge, and hydrophobicity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification of peptides. nih.govkib.ac.cn Reversed-phase HPLC (RP-HPLC) is particularly common for peptide separations, where peptides are separated based on their hydrophobicity. nih.govcore.ac.uk In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and a gradient of increasing organic solvent is typically used to elute the peptides. sielc.com This method is not only effective for purification but also for the desalting of peptide samples. nih.gov

Other Chromatographic Methods (e.g., FPLC, SPE)

Beyond HPLC, other chromatographic techniques are valuable in the research of this compound.

Fast Protein Liquid Chromatography (FPLC) is a type of liquid chromatography specifically designed for the purification of proteins and other biomolecules. youtube.com It operates at lower pressures than HPLC and is often used with biocompatible columns, making it suitable for separating sensitive biomolecules. youtube.comnih.gov FPLC can be used with various separation modes, including ion-exchange, size-exclusion, and affinity chromatography. youtube.com

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a solution. mdpi.com It is often used for sample clean-up and fractionation prior to more advanced analytical techniques like HPLC or mass spectrometry. mdpi.comaffinisep.com SPE can be based on different retention mechanisms, including reversed-phase, ion-exchange, and affinity interactions. mdpi.com It is a rapid and efficient method for purifying and exchanging counterions in synthetic peptides. mdpi.com

Technique Separation Principle Application in this compound Research
HPLC Primarily hydrophobicity (in RP-HPLC), but also charge and size. nih.govHigh-resolution purification and separation of this compound from complex mixtures. kib.ac.cn
FPLC Size, charge, or affinity. youtube.comPurification of this compound, especially when handling sensitive biological samples. nih.gov
SPE Adsorption onto a solid phase based on various interactions. mdpi.comSample clean-up, concentration, and counterion exchange. mdpi.com

Computational Approaches for Structural Modeling and Interaction Prediction

Computational methods play a crucial role in understanding the three-dimensional structure of this compound and predicting its interactions with biological targets. These in silico approaches complement experimental data and can guide further research.

Structural modeling of peptides can be achieved through various techniques. Homology modeling can be used if a structure of a related peptide is available. For novel structures, de novo modeling methods predict the structure from the amino acid sequence. nih.gov Molecular dynamics (MD) simulations can then be used to refine the predicted structure and study its dynamic behavior in a simulated physiological environment. researchgate.net

For macrocyclic peptides like this compound, computational approaches are particularly valuable. Deep learning and other machine learning methods are increasingly being used to predict the structure and binding affinity of macrocyclic peptides to their targets. chemrxiv.orgbiorxiv.org These models can analyze the structural data from peptide-protein complexes to inform the design of new peptides with improved properties. peptidream.com By predicting how this compound might interact with other molecules, researchers can generate hypotheses about its biological function and design experiments to test them.

Homology Modeling for Novel Cyclotides

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, the "template". wikipedia.orgcreative-proteomics.com This method is particularly valuable in the study of novel cyclotides like this compound, especially when experimental structures from methods like X-ray crystallography or NMR spectroscopy are not yet available. nih.gov The fundamental principle underlying homology modeling is that protein structure is more conserved throughout evolution than protein sequence. wikipedia.orgnih.gov

The process of homology modeling for a novel cyclotide involves several key steps. Initially, a template structure is identified from the Protein Data Bank (PDB) by searching for proteins with sequence similarity to the target cyclotide. semanticscholar.orgyasara.org Due to the high sequence similarity among many cyclotides, methods like neighbor joining trees can be employed to determine the most suitable template. semanticscholar.orgresearchgate.net Once a template is selected, the target and template sequences are aligned. wikipedia.orgsemanticscholar.org This alignment is critical for the accuracy of the final model. wikipedia.org

Following alignment, a 3D model of the target cyclotide is generated by copying the coordinates of the aligned residues from the template. nih.gov Regions with insertions or deletions, often in the loop regions, require special modeling techniques. creative-proteomics.com The initial model is then refined to optimize its geometry and remove any steric clashes. yasara.org Finally, the quality of the model is assessed using various computational tools that check its stereochemical properties, such as Ramachandran plots. nih.gov

For instance, in the study of newly discovered cyclotide-like sequences, homology modeling was employed using the high-resolution structure of cycloviolacin O1 as a template. nih.gov The resulting model for a sequence from Zea mays showed that over 90% of its residues were in the most favored regions of the Ramachandran plot, indicating a high-quality model. nih.gov This model also revealed a solvent-exposed hydrophobic patch, a characteristic feature of many cyclotides, suggesting that these novel sequences are indeed related to the cyclotide family. nih.gov

Table 1: Key Steps in Homology Modeling of Cyclotides

StepDescriptionTools/Methods
Template Selection Identifying a known cyclotide structure with high sequence similarity to the target.BLAST, FASTA, Neighbor Joining Trees semanticscholar.orgresearchgate.net
Sequence Alignment Aligning the amino acid sequence of the target with the template.ClustalW, MUSCLE semanticscholar.orgnih.gov
Model Generation Building the 3D structure of the target based on the template's coordinates.MODELLER, SWISS-MODEL nih.govfrontiersin.org
Loop Modeling Constructing the structure of loop regions that differ between the target and template.Various loop optimization algorithms yasara.org
Model Refinement Optimizing the side-chain conformations and overall energy of the model.Force fields (e.g., MFF94x), Energy minimization semanticscholar.org
Model Validation Assessing the quality and accuracy of the final 3D model.PROCHECK-NMR, WHAT_CHECK yasara.orgnih.gov

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. wikipedia.orgmdpi.com In the context of this compound and other cyclotides, MD simulations provide detailed insights into their interactions with biological membranes at an atomic level. scienceopen.comacs.org This is crucial for understanding their mechanisms of action, as many of their biological activities are linked to their ability to disrupt cell membranes. acs.org

MD simulations of cyclotides and lipid bilayers typically involve creating a model system where the cyclotide is placed near a simulated membrane composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), or mixtures thereof. scienceopen.comacs.org The trajectory of each atom is then calculated by solving Newton's equations of motion, governed by a force field that describes the interactions between atoms. wikipedia.org

These simulations can reveal the initial binding events, the orientation of the cyclotide on the membrane surface, and the insertion of specific residues into the lipid bilayer. For example, MD simulations of the cyclotide kalata B1 with different membrane compositions have shown its preferential binding to membranes containing POPE. scienceopen.comnih.gov The simulations identified that an ionic interaction between the glutamate (B1630785) residue (E7) of kalata B1 and the ammonium (B1175870) group of POPE is a key initiating step in the binding process. nih.gov Furthermore, hydrogen bonds and other noncovalent interactions involving specific residues were found to stabilize the peptide-membrane complex. nih.gov

Similarly, simulations with cycloviolacin O2 demonstrated that electrostatic attractions are the primary driving force for its initial binding to lipid bilayers. acs.org The study showed that the charged residues of cycloviolacin O2 interact favorably with the head groups of POPE, while its hydrophobic residues insert into the membrane core, leading to a stable complex. acs.org These detailed findings from MD simulations help to explain the selective toxicity of certain cyclotides and can guide the design of new peptides with specific membrane-disrupting properties.

Table 2: Research Findings from MD Simulations of Cyclotide-Membrane Interactions

CyclotideMembrane CompositionKey FindingsReference
Kalata B1POPE/POPG, POPCPreferential binding to POPE/POPG over POPC due to stronger electrostatic interactions. Key interacting residues identified as VAL, ASN, THR, GLU, TRP. scienceopen.com
Kalata B1POPE, POPC, POPC/POPEE7 residue initiates binding to PE headgroups via ionic interactions. W23 residue is important for association and insertion into the bilayer. nih.gov
Cycloviolacin O2POPE, POPE/POPG, POPCStable binding complexes formed with POPE-containing bilayers. Electrostatic attraction is the main initial driving force. acs.org

Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor), forming a stable complex. chemrevlett.comnih.gov For this compound and other cyclotides, docking simulations are instrumental in identifying potential molecular targets and elucidating the structural basis of their biological activities. frontiersin.orgnih.gov This method is particularly useful in the early stages of drug discovery for screening large libraries of compounds against a specific protein target. frontiersin.org

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor. chemrevlett.com These poses are then scored using a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. frontiersin.org The results of docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the cyclotide and its target protein. mdpi.com

For instance, docking studies have been used to investigate the potential of cyclotides as antimicrobial agents. In one study, various cyclotides were docked against the PorB porin protein of Neisseria gonorrhoeae. frontiersin.orgnih.gov The cyclotide Globa D was identified as a promising candidate with a high docking score, and the simulation revealed seven hydrogen bonds contributing to a strong binding affinity. frontiersin.org In another study, 93 cyclotides from Viola odorata were docked against the neuraminidase protein of Streptococcus pneumoniae. biorxiv.orgbiorxiv.org This virtual screening identified five potential inhibitory cyclotides based on their binding energies and interactions with key residues in the active site. biorxiv.org

The insights gained from docking simulations can be further refined and validated using more computationally intensive methods like molecular dynamics simulations, which can provide a more dynamic picture of the ligand-receptor complex. nih.gov Together, these computational approaches are invaluable for generating hypotheses about the function of novel cyclotides like this compound and for guiding the development of new therapeutic agents.

Table 3: Examples of Docking Simulations in Cyclotide Research

Cyclotide(s)Target ProteinDocking SoftwareKey FindingsReference
Various cyclotidesNeisseria gonorrhoeae PorB porinHDOCKGloba D identified as the best candidate with a top docking score of -270.04 and 7 hydrogen bonds. frontiersin.orgnih.gov
93 cyclotides from Viola odorataStreptococcus pneumoniae neuraminidase (SpNanA)FRODOCK 2.0Identified five potential inhibitors (kalata S, kalata B1, cycloviolacin O15, vodo L12, and cycloviolacin O36) based on binding energies and interactions. biorxiv.orgbiorxiv.org
Cter-MAβ fibrilsFRODOCK 2.0Revealed strong interactions between the cyclotide and Aβ fibrils, highlighting key interacting residues. nih.gov

Applications of Tricyclon a and Cyclotide Scaffolds in Chemical Biology and Biotechnology Research

Peptide Engineering for Enhanced Stability and Specificity

The engineering of peptides to improve their stability and target specificity is a cornerstone of drug development and chemical biology. sigmaaldrich.commdpi.com The inherent stability of the cyclotide scaffold, derived from its cyclic cystine knot (CCK) topology, makes it an exceptional starting point for peptide engineering. nih.govmdpi.com While specific engineering studies on Tricyclon A are not extensively documented, the principles have been broadly established using other cyclotides, which serve as a blueprint for its potential modification.

Researchers have created combinatorial libraries based on cyclotide scaffolds to screen for variants with improved properties like enhanced selectivity. contractlaboratory.com This approach allows for the rapid identification of engineered cyclotides with tailored functions. Given that this compound belongs to the bracelet subfamily of cyclotides, these established engineering strategies are directly applicable. xiahepublishing.comuq.edu.au Modifications within its loops could be used to modulate its intrinsic activities or to introduce entirely new functionalities, thereby enhancing its specificity for desired molecular targets.

Table 1: Examples of Peptide Engineering on Cyclotide Scaffolds

Scaffold Engineering Strategy Outcome Reference
Kalata B1 Grafting of an Arg-rich peptide antagonist for VEGF-A receptor Creation of an anti-angiogenic cyclotide with an IC50 of ~12 μM nih.gov
MCoTI-II Grafting of bioactive peptide epitopes Stabilization of the epitope, increased resistance to degradation in human serum nih.gov
MCoTI-II Creation of semi-randomized combinatorial libraries Screening for variants with enhanced selectivity and bioavailability contractlaboratory.com
Kalata B1 Grafting of a bradykinin (B550075) antagonist Development of an orally bioavailable peptide-based therapeutic nih.gov

Development of Molecular Probes for Investigating Cellular Pathways

Molecular probes are essential tools in chemical biology for the visualization and investigation of complex cellular processes. nikon.comnih.gov The stable and specific nature of cyclotides makes them excellent candidates for development into such probes. nih.gov They can be used to study protein function, signaling pathways, and other molecular interactions within a cellular context. nih.gov

The applications of cyclotides as molecular probes fall into several key areas:

Probing Membrane Biology: Cyclotides are known to interact with and disrupt cellular membranes, often by targeting specific phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE). nih.govresearchgate.net This property allows them to be used as probes to understand membrane composition and dynamics.

Investigating Receptor Biology: Their ability to be engineered to bind specific receptors with high affinity makes them valuable for studying receptor function and signaling. nih.govrsc.org

Intracellular Targeting: Some cyclotides can penetrate the cell membrane, enabling them to be used as probes for intracellular targets and pathways. rsc.orgencyclopedia.pub For example, a photoreactive crosslinking probe has been attached to the cyclotide Kalata B1 to identify its binding partners within T-cells and elucidate its effect on cellular signaling. researchgate.net

Although this compound has not been specifically reported in the development of molecular probes, its structural similarity to other well-studied cyclotides suggests its potential in this area. By attaching fluorescent tags, radioisotopes, or photoreactive groups, this compound could be converted into a powerful tool for tracking cellular events and dissecting biological pathways. nikon.comthermofisher.com

Scaffolds for Mimicking Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. epfl.chnih.gov Developing molecules that can modulate or inhibit PPIs is a significant goal in therapeutic research. rsc.orgescholarship.org The rigid, constrained structure of the cyclotide scaffold makes it an ideal framework for mimicking the secondary structures, such as α-helices or β-turns, that are often involved in PPI interfaces. nih.gov

The key advantages of using cyclotides as scaffolds for mimicking PPIs include:

Structural Stability: Their exceptional stability ensures that the grafted bioactive epitope maintains its correct conformation for binding. sci-hub.se

Cell Penetration: The ability of some cyclotides to cross cell membranes allows them to target intracellular PPIs, which are often considered challenging targets for larger biologics. mdpi.comencyclopedia.pub

Oral Bioavailability: Certain engineered cyclotides have shown oral activity, a highly desirable property for therapeutic agents. nih.govencyclopedia.pub

By grafting key binding residues from a protein onto the loops of a cyclotide like this compound, it is possible to create a smaller, more stable peptidomimetic that can effectively compete with the native protein partner, thereby disrupting the interaction. rsc.org This strategy allows for the creation of highly specific inhibitors for therapeutic intervention. While specific examples of this compound being used for this purpose are not yet available, the successful application of other cyclotides in targeting PPIs demonstrates the viability of this approach. researchgate.netsci-hub.se

Exploration of Novel Peptide Topologies in Protein Folding Studies

The study of protein folding aims to understand how a linear chain of amino acids achieves its unique three-dimensional structure. nih.govnih.gov Cyclotides, with their unique cyclic cystine knot topology, serve as fascinating models for investigating the principles of protein folding, particularly for disulfide-rich proteins. uq.edu.au

The folding of cyclotides is a complex process involving the correct formation of three disulfide bonds within a cyclized backbone. uq.edu.au Studies on the folding pathways of different cyclotide subfamilies, such as the Möbius and bracelet cyclotides, have revealed key differences influenced by specific residues in the inter-cysteine loops. uq.edu.au this compound, as a member of the bracelet subfamily, possesses a topology characterized by the absence of a cis-proline bond in its backbone, which distinguishes it from Möbius cyclotides. uq.edu.aucore.ac.uk

Research into the oxidative folding of hybrid cyclotides (combinations of Möbius and bracelet sequences) has shown that specific loops can act as nucleation sites, initiating the folding process. uq.edu.au Understanding the folding mechanism of robust structures like this compound provides valuable insights that can be applied to the design of novel, stable peptides and proteins with predictable folding patterns. nih.govuq.edu.au The exploration of these novel topologies helps to expand the fundamental knowledge of the sequence-structure-function paradigm in protein science. plos.org

Table 2: Key Features of Cyclotide Subfamilies Relevant to Folding Studies

Subfamily Key Structural Feature Representative Example Relevance to Folding
Bracelet Absence of a cis-Pro peptide bond in the backbone This compound, Cycloviolacin O1 Folding pathways are influenced by residues in loops 2 and 6; a key β-hairpin structure can act as a nucleation point. uq.edu.au
Möbius Presence of a cis-Pro peptide bond in loop 5 Kalata B1 Exhibits different in vitro folding requirements compared to bracelet cyclotides. uq.edu.au

Biotechnological Production of Cyclotides in Heterologous Systems (e.g., E. coli)

While chemical synthesis is a viable method for producing cyclotides for research, it can be costly for large-scale production. mdpi.comresearchgate.net Biotechnological production in heterologous systems like the bacterium Escherichia coli (E. coli) offers a potentially more scalable and cost-effective alternative. nih.govmdpi.com

Significant progress has been made in the recombinant production of cyclotides using intein-mediated protein splicing. nih.govtandfonline.com In this approach, a linear cyclotide precursor is expressed as a fusion protein with self-splicing intein domains. These inteins then excise themselves and ligate the ends of the precursor to form the final, cyclized peptide. nih.gov This method has been successfully used to produce cyclotides such as Kalata B1 and MCoTI-I inside E. coli cells, with yields reported to be around 10 mg of folded cyclotide per 100 g of wet cells. nih.govresearchgate.net

The advantages of producing cyclotides in E. coli include:

Cost-Effectiveness: It is generally less expensive than chemical synthesis, especially for large quantities. mdpi.com

Isotope Labeling: It facilitates the inexpensive production of cyclotides labeled with stable isotopes (e.g., ¹⁵N, ¹³C) for use in structural studies by NMR spectroscopy. nih.gov

Library Generation: It enables the creation of large, genetically-encoded libraries of cyclotide variants inside living cells, which can be screened for novel biological activities. nih.govresearchgate.net

Although the specific production of this compound in E. coli has not been detailed in the literature, the methods developed for other bracelet and Möbius cyclotides are broadly applicable. mdpi.comtandfonline.com The successful biosynthesis of various cyclotides demonstrates the feasibility of using E. coli as a cellular factory for producing this compound and its engineered variants for biotechnological and therapeutic applications. nih.govresearchgate.net

Ecological and Evolutionary Research Perspectives on Tricyclon a

Tricyclon A's Role in Plant Defense Mechanisms

This compound is a member of the cyclotide family, a group of small, cyclic proteins found in plants that are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. rcsb.orgresearchgate.net This unique structure, known as the cyclic cystine knot (CCK) motif, confers exceptional stability against thermal, chemical, and enzymatic degradation. nih.govijsred.com The primary function of cyclotides is widely considered to be in plant defense. nih.govijsred.comdntb.gov.ua They are a form of chemical defense, acting as secondary metabolites that protect plants from a variety of threats, including herbivores and pathogens. interesjournals.org

The defense activities of cyclotides are diverse and potent. They have been shown to possess insecticidal, antimicrobial, and anti-nematode properties. nih.govxiahepublishing.com For instance, when ingested by insect larvae, certain cyclotides can damage the integrity of midgut cells, thereby inhibiting the insect's growth and development. xiahepublishing.com This mechanism involves the interaction of the cyclotide molecule with the cell membranes of the pest. nih.govxiahepublishing.com The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, allows them to bind to and disrupt biological membranes, leading to cell death. xiahepublishing.com

While the cyclotide family as a whole is a well-established component of plant defense, specific activities can vary between individual cyclotides. botany.pl this compound, isolated from plants like Viola tricolor (the wild pansy), is presumed to participate in these defense mechanisms. rcsb.orgresearchgate.netuniprot.org However, research indicates that this compound exhibits minimal hemolytic activity (the ability to rupture red blood cells), a trait common to many other cyclotides. rcsb.orgresearchgate.net This suggests a potentially more specialized role or a different target specificity compared to highly hemolytic cyclotides like kalata B1. rcsb.orgnih.gov The complex mixture of various cyclotides within a single plant suggests that these compounds may have evolved to play distinct roles, providing a multi-faceted defense against different types of environmental pressures. botany.pl

Table 1: Overview of Biological Activities in the Cyclotide Family

Biological Activity Description Example Cyclotides
Insecticidal Inhibits growth and development of insect larvae, often by disrupting midgut cell membranes. xiahepublishing.com Kalata B1, Kalata B2
Antimicrobial Inhibits the growth of Gram-positive and/or Gram-negative bacteria. xiahepublishing.com Cycloviolacin O2, Circulins A & B
Anti-nematode Shows activity against parasitic gastrointestinal nematodes. ijsred.comxiahepublishing.com Kalata B1
Anti-HIV Can prevent the fusion of viral and host cell membranes. nih.gov Kalata B1, Palicourein
Cytotoxic Exhibits toxicity to various cell lines, including cancer cells. Cycloviolacin H4, Vitri A
Hemolytic Causes lysis (rupture) of red blood cells. nih.gov Kalata B1

Phylogenetic Distribution and Diversity of this compound-like Cyclotides

The distribution of cyclotides across the plant kingdom is widespread but phylogenetically scattered, having been identified in families such as the Rubiaceae (coffee family), Violaceae (violet family), Cucurbitaceae (squash family), Fabaceae (legume family), and Solanaceae (potato family). researchgate.netresearchgate.net This disjointed distribution suggests that cyclotides have likely evolved independently on multiple occasions in distantly related plant families. researchgate.netoup.com

This compound itself has been identified in species of the Violaceae family, specifically Viola tricolor and Viola arvensis. rcsb.orguniprot.org The Violaceae family is considered a particularly rich source of cyclotides, with studies suggesting they are ubiquitous throughout the family; every species investigated to date has been found to contain them. researchgate.netnih.gov Within the genus Viola, which is estimated to be around 30 million years old, there is a remarkable diversity of cyclotides. frontiersin.org A single plant can express a unique profile of dozens of different cyclotides. botany.placs.org While some cyclotides are widely distributed across many Viola species, others are species-specific. nih.gov This pattern of distribution reflects the complex evolutionary history of the genus, which includes extensive hybridization and polyploidy. frontiersin.org

In contrast to the Violaceae, cyclotide distribution in other families is much sparser. For example, they are found in only a small percentage of the vast Rubiaceae family. diva-portal.orgdiva-portal.org The discovery of cyclotides in the Apocynaceae, a family related to Rubiaceae, further supports the hypothesis of independent evolutionary origins rather than a single ancestral origin followed by widespread gene loss. diva-portal.orgresearchgate.net The term "this compound-like" can refer to other cyclotides that share structural similarities, such as being hybrids of the two main cyclotide subfamilies (Möbius and bracelet). uniprot.org The immense diversity and unique distribution patterns highlight that these peptides are subject to significant evolutionary selection, likely driven by the specific ecological challenges faced by the host plant. botany.plfrontiersin.org

Table 2: Phylogenetic Distribution of Cyclotide-Bearing Plant Families

Plant Family Order Typical Genera Containing Cyclotides Prevalence This compound Found
Violaceae Malpighiales Viola, Hybanthus, Melicytus researchgate.net Ubiquitous; found in all species tested. researchgate.netnih.gov Yes (Viola)
Rubiaceae Gentianales Oldenlandia, Psychotria Sparse; found in a minority of species. diva-portal.org No
Fabaceae Fabales Clitoria Limited to specific genera. pnas.org No
Cucurbitaceae Cucurbitales Momordica Limited to specific genera. pnas.org No
Solanaceae Solanales Petunia, Solanum Limited to specific genera. researchgate.net No
Apocynaceae Gentianales Carissa Limited; recently discovered. diva-portal.orgresearchgate.net No

Q & A

Q. What methodologies resolve contradictions in reported data on this compound’s efficacy as a herbicide?

  • Triangulation : Cross-validate results using multiple techniques (e.g., bioassays, molecular docking, field trials) .
  • Statistical Reanalysis : Apply meta-analysis to pooled datasets, checking for confounding variables (e.g., soil composition) .
  • Hypothesis Testing : Propose alternative mechanisms (e.g., non-target enzyme interactions) and test via knockout models .

Q. How do I synthesize this compound derivatives to explore structure-activity relationships (SAR)?

  • Workflow :

Literature Synthesis : Identify functional groups linked to bioactivity (e.g., nitro groups).

Computational Modeling : Predict derivative stability using DFT calculations.

Experimental Validation : Synthesize derivatives via regioselective modifications and test in vitro .

  • Data Interpretation : Use PCA (Principal Component Analysis) to correlate structural features with activity .

Q. What advanced techniques characterize this compound’s interaction with non-target organisms?

  • Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway disruptions.
  • Imaging : Apply confocal microscopy with fluorescent probes to track cellular uptake .
  • Ethical Compliance : Ensure adherence to institutional biosafety protocols during in vivo assays .

Methodological Guidelines

  • Avoiding Ambiguity : Frame questions to require synthesis (e.g., "How does X influence Y under Z?" vs. "Is X effective?") .
  • Data Contradictions : Use contradiction matrices (e.g., TRIZ) to systematically analyze conflicting results .
  • Reproducibility : Document protocols in detail (e.g., molar ratios, reaction times) and share raw data via repositories .

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